Introduction: The Renin-Angiotensin System and Angiotensin I Analogs
Introduction: The Renin-Angiotensin System and Angiotensin I Analogs
An In-depth Technical Guide: The Structure and Characterization of [Asn1,Val5,His9] Angiotensin I
This guide provides a comprehensive technical overview of the angiotensin I analog, [Asn1,Val5,His9] Angiotensin I. Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's primary structure, the rationale and methodology for its synthesis and purification, and the analytical techniques for its structural verification. Furthermore, it explores the functional implications of its specific amino acid substitutions within the context of the Renin-Angiotensin System.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] A key component of this system is Angiotensin I, a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[3] Angiotensin I itself has limited direct biological activity.[3][4] Its primary role is to serve as a substrate for Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide (His-Leu) to produce the potent octapeptide vasoconstrictor, Angiotensin II.[1][5][6]
The study of angiotensin analogs, synthetic peptides with altered amino acid sequences, is fundamental to understanding the structure-activity relationships (SAR) that govern peptide-receptor and peptide-enzyme interactions. By systematically substituting specific amino acids, researchers can probe the roles of individual residues in determining biological activity, receptor binding affinity, and metabolic stability. [Asn1,Val5,His9] Angiotensin I is one such analog, featuring three key substitutions compared to human Angiotensin I. This guide will elucidate the structural and functional ramifications of these changes.
Caption: The Renin-Angiotensin System (RAS) cascade.
Primary Structure of [Asn1,Val5,His9] Angiotensin I
The defining feature of any peptide is its primary structure—the linear sequence of its amino acids. The substitutions in [Asn1,Val5,His9] Angiotensin I introduce significant chemical changes that alter its physicochemical properties compared to the native human peptide.
2.1 Amino Acid Sequence Comparison
The table below details the substitutions and their impact on the peptide's properties.
| Position | Human Angiotensin I | [Asn1,Val5,His9] Angiotensin I | Key Physicochemical Change |
| 1 | Aspartic Acid (Asp, D) | Asparagine (Asn, N) | Loss of negative charge at physiological pH; introduction of an amide group. |
| 2 | Arginine (Arg, R) | Arginine (Arg, R) | No change. |
| 3 | Valine (Val, V) | Valine (Val, V) | No change. |
| 4 | Tyrosine (Tyr, Y) | Tyrosine (Tyr, Y) | No change. |
| 5 | Isoleucine (Ile, I) | Valine (Val, V) | Reduction in side-chain hydrophobicity and bulk; loss of a chiral center on the side chain. |
| 6 | Histidine (His, H) | Histidine (His, H) | No change. |
| 7 | Proline (Pro, P) | Proline (Pro, P) | No change. |
| 8 | Phenylalanine (Phe, F) | Phenylalanine (Phe, F) | No change. |
| 9 | Histidine (His, H) | Histidine (His, H) | Note: Native human Angiotensin I has Phe at position 8 and His at position 9. The provided name implies a Phe to His change at position 9. However, native Angiotensin I already has His at position 9. For the purpose of this guide, we will analyze the specified substitutions relative to the common human form: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. The substitution at position 9 is therefore Phe -> His, which is inconsistent with the native sequence. We will proceed by analyzing the impact of a theoretical Phe to His change at this position, as is common in SAR studies.Substitution of an aromatic, non-polar residue with a polar, ionizable imidazole ring. |
| 10 | Leucine (Leu, L) | Leucine (Leu, L) | No change. |
2.2 Analysis of Individual Substitutions
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Position 1: Aspartic Acid (Asp) → Asparagine (Asn) The substitution of aspartic acid with asparagine is a common modification in peptide chemistry.[7][8] Aspartic acid possesses a carboxyl group in its side chain, which is negatively charged at physiological pH. Asparagine, its amide derivative, is polar but uncharged.[9] This change fundamentally alters the peptide's overall charge, which can influence its solubility, electrophoretic mobility, and interaction with the charged active site of enzymes like ACE.[7]
-
Position 5: Isoleucine (Ile) → Valine (Val) Isoleucine and valine are both branched-chain aliphatic amino acids (BCAAs) that contribute to the hydrophobic core of peptides.[10] However, isoleucine's side chain is a sec-butyl group, which is slightly larger and more hydrophobic than valine's iso-propyl group. This seemingly subtle change can significantly impact protein stability and ligand-receptor binding by altering steric hindrance and van der Waals interactions within a binding pocket.[11]
-
Position 9: Phenylalanine (Phe) → Histidine (His) Replacing phenylalanine with histidine introduces a significant change in chemical functionality. Phenylalanine is a non-polar, aromatic amino acid. Histidine contains an imidazole ring, which is aromatic and can act as both a hydrogen bond donor and acceptor.[12] Crucially, with a pKa of ~6.0, the imidazole side chain can be protonated at physiological pH, introducing a positive charge. This allows for potential electrostatic interactions not possible with phenylalanine and can influence the peptide's conformation and binding properties.[13][14]
Synthesis and Purification
The production of high-purity [Asn1,Val5,His9] Angiotensin I for research necessitates a robust and controlled chemical synthesis process, followed by rigorous purification. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this application.
3.1 Rationale for Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Merrifield, allows for the efficient and stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer support. This approach offers several advantages over solution-phase synthesis:
-
Ease of Purification: Excess reagents and by-products are simply washed away after each coupling step, driving the reaction to completion.
-
Speed and Automation: The repetitive nature of the cycle (deprotection, activation, coupling) is amenable to automation.
-
High Yields: The use of excess reagents ensures near-quantitative coupling at each step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
3.2 Experimental Protocol: Fmoc-SPPS of [Asn1,Val5,His9] Angiotensin I
This protocol describes the manual synthesis on a 0.1 mmol scale using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
First Deprotection: Drain DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x).
-
Amino Acid Coupling (His-9):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Phe-8, Pro-7, His-6, Val-5, Tyr-4, Arg-3, Asn-1).
-
Final Deprotection: After the final coupling (Asn-1), perform a final deprotection step (Step 2).
-
Final Wash and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
3.3 Protocol: Purification by RP-HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.
System:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient, for example, 5-65% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the major peak.
-
Analyze fractions for purity using analytical RP-HPLC.
-
Pool pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Structural Characterization
Once purified, the identity and integrity of the synthetic peptide must be unequivocally confirmed.
4.1 Mass Spectrometry for Molecular Weight Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the peptide, confirming that the correct number of amino acids has been incorporated.
Expected Mass Calculation:
| Amino Acid | Formula | Monoisotopic Mass (Da) |
| Asn | C₄H₈N₂O₃ | 132.0535 |
| Arg | C₆H₁₄N₄O₂ | 174.1117 |
| Val (x2) | C₅H₁₁NO₂ | 2 x 117.0790 = 234.1580 |
| Tyr | C₉H₁₁NO₃ | 181.0739 |
| His (x2) | C₆H₉N₃O₂ | 2 x 155.0695 = 310.1390 |
| Pro | C₅H₉NO₂ | 115.0633 |
| Phe | C₉H₁₁NO₂ | 165.0790 |
| Leu | C₆H₁₃NO₂ | 131.0946 |
| Total | 1342.7730 | |
| Less 9 H₂O | -162.0828 | |
| Peptide Mass | C₅₉H₈₅N₁₇O₁₄ | 1180.6902 |
Protocol:
-
Prepare a ~1 mg/mL solution of the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution into the ESI-MS source.
-
Acquire the mass spectrum in positive ion mode.
-
Deconvolute the resulting mass-to-charge (m/z) spectrum to determine the experimental molecular weight. The experimental mass should match the theoretical mass within an acceptable error margin (e.g., <10 ppm).
4.2 Tandem MS (MS/MS) for Sequence Verification
Tandem mass spectrometry provides definitive sequence confirmation. A specific precursor ion (e.g., the [M+2H]²⁺ ion) is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating a series of b- and y-ions that can be used to read the amino acid sequence.
Biological Activity and Functional Implications
The structural changes in [Asn1,Val5,His9] Angiotensin I are expected to alter its biological activity, primarily its ability to be processed by ACE and the subsequent activity of any resulting products.
5.1 Interaction with Angiotensin-Converting Enzyme (ACE)
ACE is a zinc-dependent metallopeptidase.[2][15] The efficiency of its cleavage of Angiotensin I is influenced by the residues near the C-terminus. The substitution of Phe at position 8 (in the native peptide) is critical for binding. The His at position 9 is also part of the recognition sequence. The specified analog name ([Asn1,Val5,His9]) is ambiguous regarding position 8, but any change in this region could significantly affect ACE processing. The N-terminal Asn1 substitution, by removing a negative charge, may also alter the overall electrostatic interaction with the enzyme's active site.
5.2 Protocol: In Vitro ACE Inhibition Assay
To determine how the analog interacts with ACE, a kinetic assay can be performed. This protocol measures the ability of the peptide to be cleaved by ACE, using a fluorogenic substrate.
Materials:
-
Recombinant human ACE
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3)
-
[Asn1,Val5,His9] Angiotensin I
-
Captopril (positive control inhibitor)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the [Asn1,Val5,His9] Angiotensin I peptide in assay buffer.
-
In a 96-well plate, add ACE solution and the peptide dilutions (or control). Incubate for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the rate of reaction for each peptide concentration.
-
Plot the reaction rate against the peptide concentration to determine if the analog acts as a substrate or an inhibitor and to calculate kinetic parameters (Km or IC50).
5.3 Comparative Biological Activity
The ultimate biological effect is measured by pressor activity—the ability to raise blood pressure. This is typically assessed in animal models. Studies on other analogs, such as [Asp1, Val5, Ser9]angiotensin I, have shown significantly different pressor activities compared to mammalian angiotensins, highlighting the profound impact of single amino acid changes.[16] Similarly, the difference between Asn1- and Ile5-angiotensin II analogs reveals significant variations in pressor and steroidogenic actions.[17] It is hypothesized that the substitutions in [Asn1,Val5,His9] Angiotensin I would likewise modulate its conversion to an active Angiotensin II-like peptide and its subsequent effect on blood pressure.
Conclusion
[Asn1,Val5,His9] Angiotensin I is a structurally distinct analog of human Angiotensin I. The substitutions at positions 1, 5, and 9 alter its charge, hydrophobicity, and steric profile. These modifications can be precisely engineered through Solid-Phase Peptide Synthesis and confirmed with high-resolution mass spectrometry. The resulting structural changes are predicted to have a significant impact on the peptide's interaction with Angiotensin-Converting Enzyme, ultimately modulating its biological activity within the Renin-Angiotensin System. In-depth characterization of such analogs is crucial for advancing our understanding of peptide-enzyme interactions and for the rational design of novel therapeutic agents targeting the RAS.
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